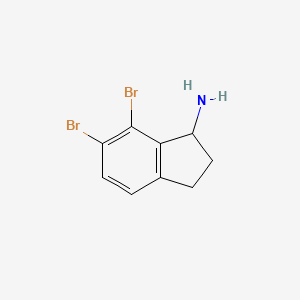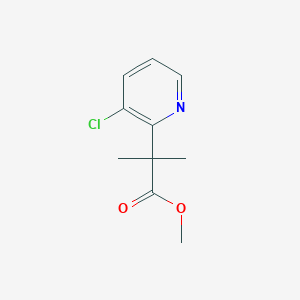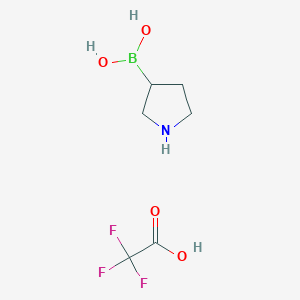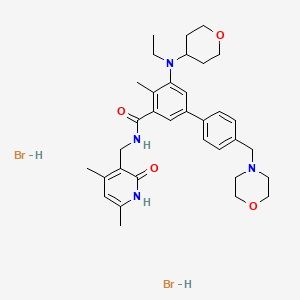![molecular formula C6H4BrN3O B12963621 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12963621.png)
7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a carbonyl group at the 2nd position of the imidazo[4,5-b]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the halogenation of imidazo[4,5-b]pyridin-2-one derivatives. One common method is the bromination of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one using bromine or N-bromosuccinimide (NBS) in acetic acid at elevated temperatures (90–95°C) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.
Oxidation: Oxidized forms of the compound, potentially introducing additional functional groups.
Reduction: Reduced forms, possibly altering the imidazo[4,5-b]pyridine ring system.
Wissenschaftliche Forschungsanwendungen
7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and carbonyl functional groups. These interactions can modulate biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-b]pyridine: The parent compound without the bromine substitution.
7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: A similar compound with a chlorine atom instead of bromine.
7-Iodo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: A similar compound with an iodine atom instead of bromine.
Uniqueness
7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to its specific bromine substitution, which can influence its reactivity and biological activity compared to other halogenated derivatives.
Eigenschaften
Molekularformel |
C6H4BrN3O |
|---|---|
Molekulargewicht |
214.02 g/mol |
IUPAC-Name |
7-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-2-8-5-4(3)9-6(11)10-5/h1-2H,(H2,8,9,10,11) |
InChI-Schlüssel |
WATFIAUOQUIJGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=C1Br)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



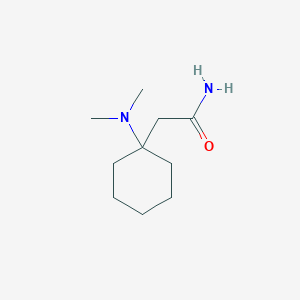
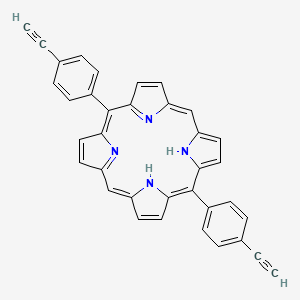

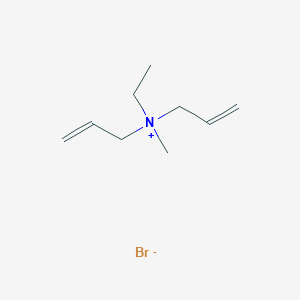

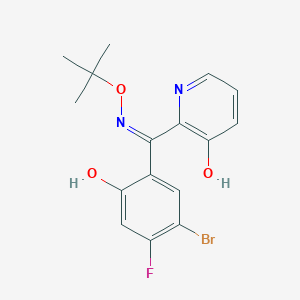
![4,7-Diphenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12963577.png)
